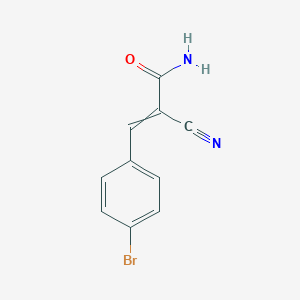

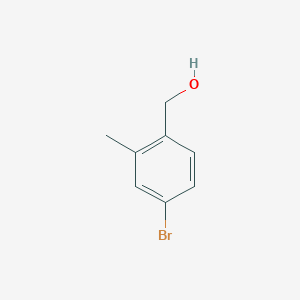

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

Overview

Description

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. BPCA is a member of the cyanoacrylate family and has a molecular weight of 267.1 g/mol.

Scientific Research Applications

Corrosion Inhibition

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives have been researched for their effectiveness in corrosion inhibition. A study demonstrated that these compounds, particularly acrylamide derivatives like ACR-2 and ACR-3, are potent corrosion inhibitors for copper in nitric acid solutions. The research utilized methods like mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization to determine the inhibitory effects. These compounds were found to be mixed-type inhibitors, significantly reducing double-layer capacitance and showing high efficiencies in protecting copper surfaces (Abu-Rayyan et al., 2022).

Pharmaceutical Research

In the pharmaceutical sector, this compound derivatives have shown potential. For instance, a study focused on the anticonvulsant properties of enaminone derivatives of these compounds. The research involved X-ray crystallography and theoretical ab initio calculations, establishing the structure of these compounds and their energetically preferred conformations, which are linked to their biological activity (Edafiogho et al., 2003).

Cancer Research

The derivatives of this compound have been studied for their role in cancer research. These derivatives were designed and synthesized as new estrogen-related receptor α (ERRα) degraders. Notably, one of the compounds, identified as 6c, demonstrated the capability to degrade ERRα protein significantly at a low concentration, making it a promising tool for further biological investigation of ERRα in cancer research (Peng et al., 2019).

Optoelectronic and Charge Transport Properties

Research into the optoelectronic and charge transport properties of this compound derivatives has been conducted. This includes studies on linear and nonlinear optical (NLO) properties of chalcone derivatives. These studies utilize UV–vis-NIR, X-ray diffraction, and photoluminescence spectroscopy to explore their potential in semiconductor devices (Shkir et al., 2019).

Material Science

In material science, these compounds have been synthesized and characterized for their structural properties, which are crucial in developing new materials. Studies have focused on their crystal structure, thermal properties, and chemical analysis, making them suitable candidates for various applications in material science (Gupta et al., 2013).

Photovoltaic Applications

There's ongoing research into the use of this compound derivatives in photovoltaic applications. This includes the development of conjugated polymers containing these compounds for use in solar cells. The study details the synthesis process and characterizes the materials using spectroscopic methods, highlighting their potential in energy transfer and solar cell efficiency (Duprez et al., 2005).

Properties

IUPAC Name |

3-(4-bromophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTTWTYPKBLSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403951 | |

| Record name | 2-Propenamide, 3-(4-bromophenyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101085-21-6 | |

| Record name | 3-(4-Bromophenyl)-2-cyano-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101085-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, 3-(4-bromophenyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the research provide about how (E)-3-(4-Bromophenyl)-2-cyanoacrylamide affects enzymatic activity in Eobania vermiculata?

A: The research paper you provided, "Liver and mucous secretion enzymatic biomarkers of Eobania vermiculata treated with some newly synthesized acrylamide derivatives," investigates the impact of several newly synthesized acrylamide derivatives, including this compound, on specific enzymatic activities in Eobania vermiculata []. While the abstract doesn't provide detailed results, the study likely examines how exposure to this compound affects enzymatic biomarkers in the liver and mucus secretions of these snails. This information can be crucial for understanding the compound's potential mode of action and its broader toxicological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)

![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)